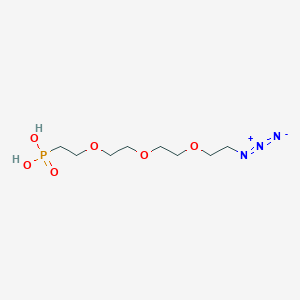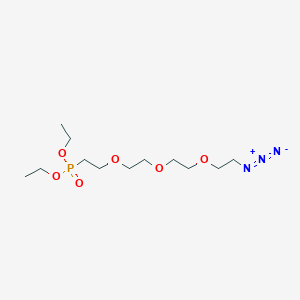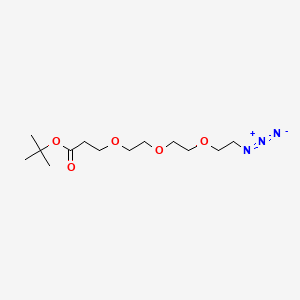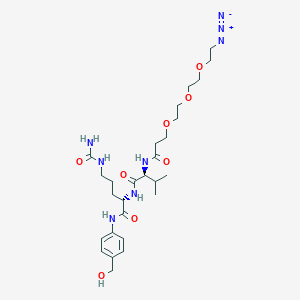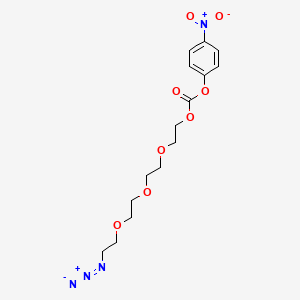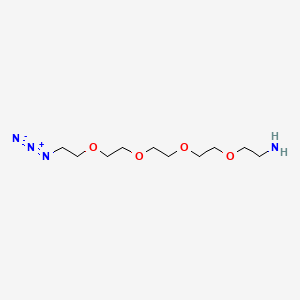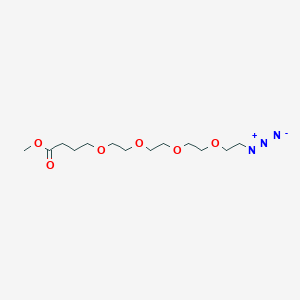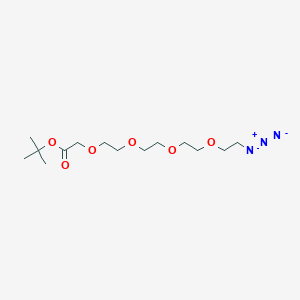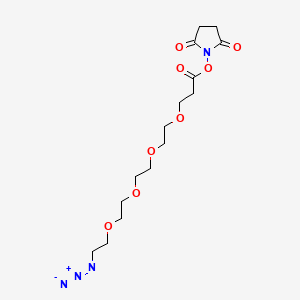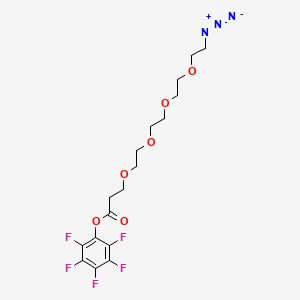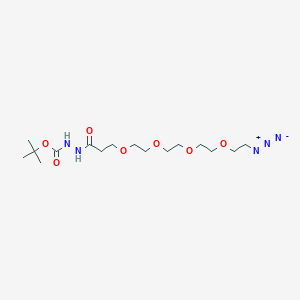![molecular formula C23H21N5O B605920 2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 1402608-02-9](/img/structure/B605920.png)
2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C23H20N4O2 . It has a molecular weight of 384.4 g/mol . The InChI string representation of the molecule is InChI=1S/C23H20N4O2/c24-23 (13-4-14-23)17-9-7-15 (8-10-17)20-21 (16-5-2-1-3-6-16)27-19 (25-20)12-11-18 (26-27)22 (28)29/h1-3,5-12H,4,13-14,24H2, (H,28,29) . The Canonical SMILES representation is C1CC (C1) (C2=CC=C (C=C2)C3=C (N4C (=N3)C=CC (=N4)C (=O)O)C5=CC=CC=C5)N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.4 g/mol . It has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 384.15862589 g/mol . The topological polar surface area of the compound is 93.5 Ų . The compound has a complexity of 596 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure
The compound belongs to the family of imidazo[1,2-b]pyridazines, which are heterocyclic compounds known for their significant biological activities. The synthesis processes of such compounds often involve the reaction of amines with appropriate precursors to form the imidazo[1,2-b]pyridazine core structure. For instance, Vandyshev et al. (2015) described the condensation of 1,2-diamino-4-phenylimidazole with N-arylmaleimides, leading to the formation of substituted tetrahydroimidazo[1,5-b]pyridazines (Vandyshev et al., 2015).
Biological Activities and Applications
The imidazo[1,2-b]pyridazine compounds have been studied for various biological activities:
Anti-inflammatory and Analgesic Properties : Abignente et al. (1990) synthesized a group of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids and tested them for anti-inflammatory, analgesic, and ulcerogenic actions. These compounds showed high analgesic activity, suggesting their potential application in pain management (Abignente et al., 1990).
Antiprotozoal Activity : Sundberg et al. (1990) prepared and evaluated a series of quaternary 2-phenylimidazo[1,2-a]pyridinum salts for antiparasitic activity. Certain derivatives exhibited potent activity against Trypanosoma rhodesiense, indicating their potential as antiprotozoal agents (Sundberg et al., 1990).
Antiviral Properties : Hamdouchi et al. (2003) discovered a novel structural class of picornavirus inhibitors comprising an imidazo[1,2-b]pyridazine nucleus. Some derivatives demonstrated potent broad-spectrum antirhinoviral and antienteroviral activity, highlighting the potential of these compounds in antiviral drug development (Hamdouchi et al., 2003).
Antimicrobial Activity : Some imidazo[1,2-b]pyridazine derivatives have been evaluated for their antimicrobial properties. For example, Shamroukh et al. (2013) synthesized novel compounds and found that certain derivatives exhibited significant antimicrobial activity (Shamroukh et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of this compound are AKT1 and AKT2 . These are serine/threonine kinases that play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound acts as a selective allosteric AKT1/2 inhibitor . It binds into an allosteric binding pocket formed by the kinase and PH domain of AKT1 and AKT2 . This binding inhibits the phosphorylation of T308 by PDK1, a critical step in the activation of AKT .
Biochemical Pathways
The compound primarily affects the PI3K-AKT-mTOR signaling pathway . This pathway is critical for multiple cell surface receptors and promotes important biological processes such as cell proliferation, protein synthesis, and cell survival . The inhibition of AKT1/2 by the compound disrupts this pathway, leading to reduced cell proliferation and survival .
Result of Action
The compound has shown high efficacy in inhibiting cell proliferation in a broad panel of human cancer cell lines, particularly in breast and prostate cancer cell lines expressing estrogen or androgen receptors . It also exhibited strong in vivo efficacy in both cell line and patient-derived xenograft models .
Eigenschaften
IUPAC Name |
2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c24-22(29)18-11-12-19-26-20(21(28(19)27-18)16-5-2-1-3-6-16)15-7-9-17(10-8-15)23(25)13-4-14-23/h1-3,5-12H,4,13-14,25H2,(H2,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYKRAZYDNCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-Aminocyclobutyl)phenyl)-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide | |
CAS RN |
1402608-02-9 | |
| Record name | BAY-1125976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402608029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1125976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7A1UM87X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


